molecular formula C15H19N3O3S B6570973 3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-33-1

3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6570973
CAS RN: 1021251-33-1
M. Wt: 321.4 g/mol
InChI Key: BZHYTUVYEQYKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also features a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would feature a spirocyclic structure, a common feature in many biologically active compounds. The thiophene ring could potentially participate in aromatic stacking interactions, and the carbonyl groups could act as hydrogen bond acceptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and overall charge would all play a role .

Scientific Research Applications

3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments due to its unique properties. This compound has been used for medicinal chemistry studies, such as the synthesis of novel compounds for potential therapeutic use. It has also been used in organic synthesis as a starting material for the synthesis of other compounds. In addition, this compound has been studied for its potential use in biochemistry studies, such as protein and enzyme studies.

Mechanism of Action

The mechanism of action of 3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood. However, it is believed to interact with proteins and enzymes in the body to produce its effects. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some effects on proteins and enzymes in the body. In particular, it has been shown to inhibit the activity of some enzymes involved in the metabolism of drugs. It has also been shown to modulate the activity of some proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in methanol and ethanol. It is also relatively inexpensive and can be easily synthesized. However, there are some limitations to its use. It is a relatively new compound and its effects are not fully understood. In addition, it is not water soluble and must be used in organic solvents.

Future Directions

The potential applications of 3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are still under investigation. Future research should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies should be conducted to explore its potential applications in medicinal chemistry, organic synthesis, and biochemistry. Finally, further research should be conducted to explore the potential of this compound as a starting material for the synthesis of other compounds.

Synthesis Methods

3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be synthesized using a variety of methods. A common method is the reaction of 1,3-diethyl-2-thiobarbituric acid with 2-bromo-3-propylthiophene in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is purified by recrystallization. Other methods of synthesis include the reaction of 2-bromo-3-propylthiophene with ethyl acetoacetate in the presence of a base and the reaction of 3-propylthiophene with ethyl acetoacetate in the presence of a base.

Safety and Hazards

Without specific studies on this compound, it’s difficult to provide accurate information on its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-2-7-18-13(20)15(16-14(18)21)5-8-17(9-6-15)12(19)11-4-3-10-22-11/h3-4,10H,2,5-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHYTUVYEQYKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CS3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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